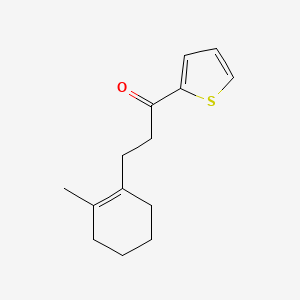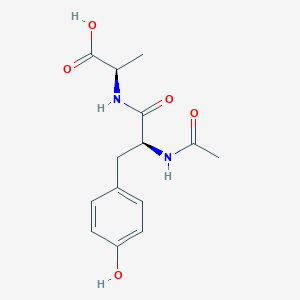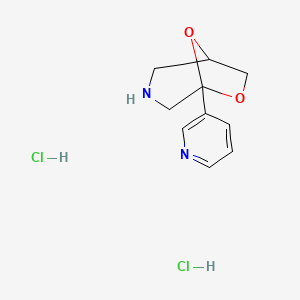![molecular formula C7H10ClF B14424195 1-Chloro-4-fluorobicyclo[2.2.1]heptane CAS No. 84553-43-5](/img/structure/B14424195.png)
1-Chloro-4-fluorobicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-fluorobicyclo[221]heptane is a bicyclic compound characterized by a unique structure that includes a chlorine and a fluorine atom attached to a bicyclo[221]heptane framework
準備方法
The synthesis of 1-Chloro-4-fluorobicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[2.2.1]heptane derivatives.
Halogenation: The introduction of chlorine and fluorine atoms is achieved through halogenation reactions. Common reagents include chlorine gas and fluorinating agents like hydrogen fluoride or fluorine gas.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures and catalysts to ensure selective halogenation.
Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to maximize yield and purity.
化学反応の分析
1-Chloro-4-fluorobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide or potassium iodide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of new products.
Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Chloro-4-fluorobicyclo[2.2.1]heptane has several scientific research applications:
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-Chloro-4-fluorobicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and target.
類似化合物との比較
1-Chloro-4-fluorobicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
1-Bromo-4-fluorobicyclo[2.2.1]heptane: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-4-methylbicyclo[2.2.1]heptane: Similar structure but with a methyl group instead of fluorine.
1-Fluoro-4-chlorobicyclo[2.2.1]heptane: Similar structure but with the positions of chlorine and fluorine swapped.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
84553-43-5 |
|---|---|
分子式 |
C7H10ClF |
分子量 |
148.60 g/mol |
IUPAC名 |
1-chloro-4-fluorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10ClF/c8-6-1-3-7(9,5-6)4-2-6/h1-5H2 |
InChIキー |
QAAGUBLKHWVPTD-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1(C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)
![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)



